A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)
A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Chloro-4-(diethylamino)benzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis methodologies, and key chemical reactions. Particular emphasis is placed on its role as a precursor to Schiff bases, a class of compounds with a broad spectrum of biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon analogous data from closely related structures to provide a comprehensive resource for researchers.
Introduction
2-Chloro-4-(diethylamino)benzaldehyde, with the CAS number 1424-67-5, is an aromatic aldehyde characterized by the presence of a chlorine atom at the 2-position and a diethylamino group at the 4-position of the benzaldehyde scaffold.[1] This unique substitution pattern, featuring both an electron-withdrawing halogen and an electron-donating dialkylamino group, imparts distinct reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), suggests potential applications of its derivatives in drug discovery and development.[1]
Physicochemical and Spectroscopic Data
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1424-67-5 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| IUPAC Name | 2-chloro-4-(diethylamino)benzaldehyde | N/A |
| Appearance | Not specified | N/A |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not available in the cited literature.
Spectroscopic Data (Predicted)
The following table outlines the expected spectroscopic data for 2-Chloro-4-(diethylamino)benzaldehyde, derived from the analysis of its functional groups and comparison with similar structures.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aldehydic proton (singlet) ~9.5-10.5 ppm; Aromatic protons (multiplets) ~6.5-7.8 ppm; Diethylamino -CH₂- (quartet) ~3.3-3.5 ppm; Diethylamino -CH₃ (triplet) ~1.1-1.3 ppm. |
| ¹³C NMR | Aldehyde C=O ~190-192 ppm; Aromatic C-Cl ~135-138 ppm; Aromatic C-N ~150-153 ppm; Aromatic C-H ~110-130 ppm; Diethylamino -CH₂- ~44-46 ppm; Diethylamino -CH₃ ~12-14 ppm. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 211. A characteristic M+2 isotope peak for chlorine at m/z 213 (approximately one-third the intensity of the M⁺ peak).[2][3] Common fragmentation patterns may include the loss of the aldehyde group (-29 amu) or ethyl groups (-29 amu).[4][5] |
| Infrared (IR) Spectroscopy | Aldehyde C=O stretch ~1680–1700 cm⁻¹; Aromatic C=C stretches ~1500–1600 cm⁻¹; C–N stretch ~1220 cm⁻¹. |
Synthesis Methodologies
Several synthetic routes for 2-Chloro-4-(diethylamino)benzaldehyde have been described, primarily involving multi-step pathways or nucleophilic aromatic substitution.
Multi-Step Synthesis from 2-Chloro-4-nitrobenzaldehyde
A common and well-documented pathway involves a two-step process starting from 2-chloro-4-nitrobenzaldehyde.[1]
Step 1: Reduction of the Nitro Group The nitro group of 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine.
-
Experimental Protocol:
-
Reactants: 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Solvent: Ethanol.
-
Procedure: The starting material is dissolved in ethanol, and the Pd/C catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-chloro-4-aminobenzaldehyde.
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Step 2: N-Alkylation of the Amino Group The resulting 2-chloro-4-aminobenzaldehyde is then diethylated.
-
Experimental Protocol:
-
Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide, Potassium carbonate (K₂CO₃).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The amine is dissolved in DMF, and potassium carbonate is added as a base. Ethyl bromide is then added, and the mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified.[1]
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Caption: Multi-step synthesis of 2-Chloro-4-(diethylamino)benzaldehyde.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[6][7][8][9] This reaction could potentially be employed for the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde from 3-chloro-N,N-diethylaniline.
-
Experimental Protocol (General):
-
Reactants: 3-chloro-N,N-diethylaniline, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure: The Vilsmeier reagent is first prepared by the reaction of POCl₃ with DMF. The electron-rich aromatic substrate (3-chloro-N,N-diethylaniline) is then added to the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature. Upon completion, the reaction is quenched with water, followed by neutralization to yield the aldehyde.[10]
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Caption: Vilsmeier-Haack synthesis of 2-Chloro-4-(diethylamino)benzaldehyde.
Chemical Reactivity and Applications
The primary utility of 2-Chloro-4-(diethylamino)benzaldehyde in research lies in its role as a versatile synthetic intermediate.
Formation of Schiff Bases
A key reaction of this aldehyde is its condensation with primary amines to form Schiff bases (imines).[1] This reaction is a cornerstone of synthetic organic chemistry, providing access to a wide array of derivatives with diverse applications.
-
Experimental Protocol (General for Schiff Base Synthesis):
-
Reactants: 2-Chloro-4-(diethylamino)benzaldehyde, a primary amine.
-
Solvent: Typically ethanol or methanol.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid) is often used.
-
Procedure: Equimolar amounts of the aldehyde and the primary amine are dissolved in the solvent. A few drops of the acid catalyst are added, and the mixture is refluxed for a period of time. The formation of the Schiff base can be monitored by TLC. The product often precipitates upon cooling and can be collected by filtration.
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Caption: General scheme for Schiff base formation.
Applications in Drug Development
While direct biological studies on 2-Chloro-4-(diethylamino)benzaldehyde are scarce, its derivatives, particularly Schiff bases, are of significant interest in drug development. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13][14] The synthesis of novel Schiff bases from 2-Chloro-4-(diethylamino)benzaldehyde and subsequent screening for biological activity represents a promising avenue for the discovery of new therapeutic agents. The presence of the chloro and diethylamino groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting Schiff base derivatives.
Conclusion
2-Chloro-4-(diethylamino)benzaldehyde is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. While a comprehensive dataset of its physicochemical and spectroscopic properties is yet to be established in the public domain, this guide provides a foundational understanding based on available information and analogies to related compounds. The synthetic routes and key reactions outlined herein offer a practical framework for researchers to utilize this compound in the design and synthesis of novel molecules with potential biological activities. Further research is warranted to fully elucidate the properties and therapeutic potential of derivatives of 2-Chloro-4-(diethylamino)benzaldehyde.
References
- 1. 2-Chloro-4-(diethylamino)benzaldehyde | 1424-67-5 | Benchchem [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis, Characterization and Biological Activity of Schiff Bases | Semantic Scholar [semanticscholar.org]
- 13. scirp.org [scirp.org]
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